molecular formula C20H19N3O2 B10985234 2-(4-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide

2-(4-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide

Cat. No.: B10985234
M. Wt: 333.4 g/mol
InChI Key: JAPONCGSEZIVBT-UHFFFAOYSA-N
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Description

2-(4-Methoxy-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is a bis-indole acetamide derivative characterized by two indole moieties linked via an acetamide bridge. The first indole ring bears a methoxy group at position 4, while the second indole is substituted with a methyl group at position 1 (N-methylation).

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

2-(4-methoxyindol-1-yl)-N-(1-methylindol-4-yl)acetamide

InChI

InChI=1S/C20H19N3O2/c1-22-11-9-14-16(5-3-6-17(14)22)21-20(24)13-23-12-10-15-18(23)7-4-8-19(15)25-2/h3-12H,13H2,1-2H3,(H,21,24)

InChI Key

JAPONCGSEZIVBT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=C3C=CC=C4OC

Origin of Product

United States

Biological Activity

2-(4-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide, also known as compound Y043-2470, is a synthetic indole derivative notable for its potential biological activities. The compound features a complex structure that includes two indole moieties and a methoxy group, which are known to enhance reactivity and biological properties. This article reviews the biological activity of this compound based on available research findings.

The molecular formula of this compound is C20H19N3O2, with a molecular weight of 333.39 g/mol. Key chemical properties include:

PropertyValue
Molecular Weight333.39 g/mol
Molecular FormulaC20H19N3O2
LogP3.1127
Polar Surface Area34.826 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Biological Activity

Research indicates that indole derivatives, particularly those with methoxy substitutions, exhibit diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Indole derivatives have been studied for their potential as anticancer agents due to their ability to induce apoptosis and inhibit tumor growth. In particular, compounds similar to this compound have demonstrated significant cytotoxic effects on various cancer cell lines.

A study evaluating a series of indole-based compounds found that certain substitutions at the indole positions significantly enhanced cytotoxicity by disrupting microtubule polymerization, leading to mitotic arrest and subsequent cell death by mitotic catastrophe . While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable effects.

Anti-inflammatory Properties

Indoles are also known for their anti-inflammatory activities. Compounds with methoxy groups can modulate inflammatory pathways by inhibiting specific enzymes involved in lipid metabolism, such as lipoxygenases (e.g., ALOX15). Research has shown that similar compounds can inhibit linoleate–oxygenase activity with varying potencies . Although direct studies on this compound are lacking, its structural characteristics suggest potential anti-inflammatory effects.

Mechanistic Insights

The mechanism of action for indole derivatives often involves interactions with cellular pathways that regulate growth and apoptosis. For instance, compounds inducing methuosis—a form of cell death distinct from apoptosis—have been identified in similar classes of indole derivatives . These compounds may engage in pleiotropic effects on cellular pathways beyond traditional apoptotic mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ in substituents on the indole rings, acetamide linker modifications, and side-chain functionalization. These variations influence solubility, binding affinity, and metabolic stability. Key comparisons include:

Compound Substituents Key Features Reference
2-(4-Methoxy-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide (Target) - 4-Methoxy on indole A
- N-Methyl on indole B
Dual indole system; moderate lipophilicity due to methoxy/methyl groups
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) - 4-Chlorobenzoyl, 5-methoxy, 2-methyl on indole
- 3-Chloro-4-fluorophenyl amide
Enhanced electron-withdrawing groups; higher melting point (192–194°C)
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-methoxyphenyl)sulfonyl)acetamide (36) - Sulfonamide linkage
- 4-Methoxyphenylsulfonyl
Improved solubility via sulfonamide; moderate yield (41%)
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide - Ethyl group on indole
- 2-Oxoacetamide linker
Increased lipophilicity; crystallographically characterized
2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide - Sulfonyl group
- 2-Chlorobenzyl substitution
Bulky substituent; potential for enhanced target selectivity

Pharmacological Implications

  • Substituents like chloro/fluoro enhance cytotoxicity by modulating electron density .
  • Selectivity : Sulfonamide-containing analogs (e.g., 31 and 36) exhibit improved selectivity due to sulfonyl groups interacting with hydrophobic pockets in target proteins .
  • Metabolic Stability : The target compound’s methoxy and methyl groups may reduce oxidative metabolism compared to ethyl or nitro-substituted analogs (e.g., 10l) .

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